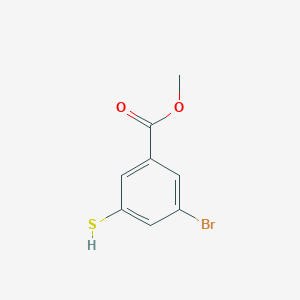
Methyl 3-bromo-5-sulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-bromo-5-sulfanylbenzoate” is a chemical compound with the molecular formula C8H7BrO2S . It has a molecular weight of 247.11 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-sulfanylbenzoate” consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-sulfanylbenzoate” is a compound with a molecular weight of 247.11 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications
Synthesis Applications
Methyl 3-bromo-5-sulfanylbenzoate has been utilized in various synthesis applications. For instance, it played a role in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing its utility in creating complex organic compounds (Pokhodylo & Obushak, 2019). Similarly, it has been used in the efficient synthesis of 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes, demonstrating its versatility in forming heterocyclic compounds (Kobayashi, Egara, Fukamachi, & Konishi, 2009).
Photodynamic Therapy
A study on the new zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups containing Schiff base, involved methyl 3-bromo-5-sulfanylbenzoate. This research is significant for photodynamic therapy, especially for cancer treatment, due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antituberculosis Activities
Methyl 3-bromo-5-sulfanylbenzoate derivatives have been explored for their potential in antimicrobial and antituberculosis activities. For example, bromophenol derivatives from the red alga Rhodomela confervoides, including compounds related to methyl 3-bromo-5-sulfanylbenzoate, were studied for their activity against human cancer cell lines and microorganisms, although they were found inactive in this context (Zhao et al., 2004). Similarly, 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's relevance in tuberculosis research (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
properties
IUPAC Name |
methyl 3-bromo-5-sulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXQXGYNHMJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-sulfanylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)


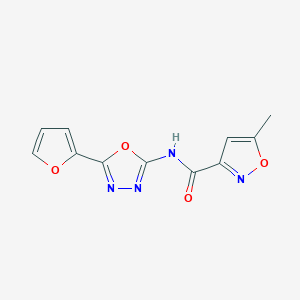
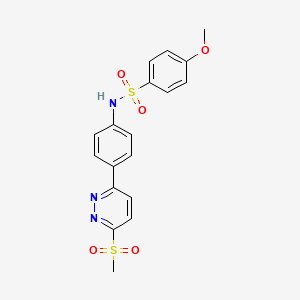
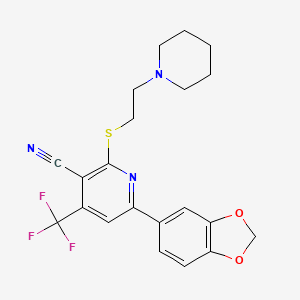
![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)
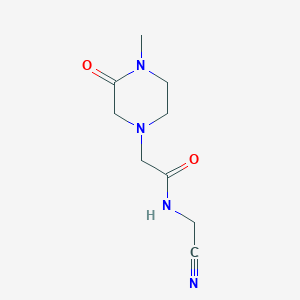
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

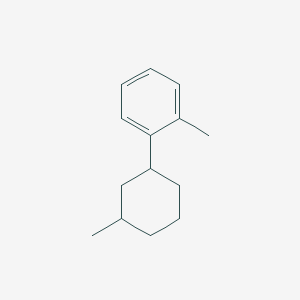
![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)